molecular formula C17H22N2O B10871541 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]

Katalognummer: B10871541
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: VFZZDTYOYBISRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This particular compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] typically involves the Pictet-Spengler cyclization of tryptamine derivatives with suitable aldehydes or ketones. This reaction is catalyzed by acids such as phosphoric acid, acetic acid, or even natural acids like lemon juice . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced beta-carboline derivatives.

    Substitution: Formation of various substituted beta-carboline compounds.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural feature may enhance its stability and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C17H22N2O

Molekulargewicht

270.37 g/mol

IUPAC-Name

6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]

InChI

InChI=1S/C17H22N2O/c1-20-12-5-6-15-14(11-12)13-7-10-18-17(16(13)19-15)8-3-2-4-9-17/h5-6,11,18-19H,2-4,7-10H2,1H3

InChI-Schlüssel

VFZZDTYOYBISRU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC34CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.